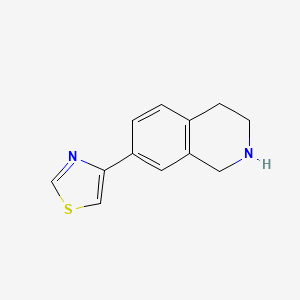
4-(1,2,3,4-Tetrahydroisoquinolin-7-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,3,4-Tetrahydroisoquinolin-7-yl)thiazole is a compound that combines the structural features of tetrahydroisoquinoline and thiazole. Tetrahydroisoquinoline is a significant scaffold in medicinal chemistry due to its presence in various natural products and synthetic compounds with diverse biological activities . Thiazole, on the other hand, is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, known for its role in numerous biologically active molecules . The combination of these two moieties in a single molecule offers potential for unique biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,3,4-Tetrahydroisoquinolin-7-yl)thiazole typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction generates 3,4-dihydroisoquinoline derivatives, which can then be further functionalized to introduce the thiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(1,2,3,4-Tetrahydroisoquinolin-7-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Both the tetrahydroisoquinoline and thiazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted tetrahydroisoquinoline and thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of complex molecules with potential biological activities.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive natural products.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-Tetrahydroisoquinolin-7-yl)thiazole involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity . The thiazole ring can also contribute to the compound’s biological activity by interacting with nucleic acids and proteins . Together, these interactions can lead to diverse biological effects, including antimicrobial, anticancer, and neuroprotective activities.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A core structure in many natural products with diverse biological activities.
Thiazole: Found in numerous biologically active molecules, including antibiotics and anticancer agents.
Uniqueness: 4-(1,2,3,4-Tetrahydroisoquinolin-7-yl)thiazole is unique due to the combination of the tetrahydroisoquinoline and thiazole moieties in a single molecule. This structural fusion can result in unique biological activities not observed in the individual components.
Properties
IUPAC Name |
4-(1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-2-10(12-7-15-8-14-12)5-11-6-13-4-3-9(1)11/h1-2,5,7-8,13H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSYOGUPKOHWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














